molecular formula C16H15IN2O3 B11551152 N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B11551152
M. Wt: 410.21 g/mol
InChI Key: ZHHHJAMRWSEZBZ-VCHYOVAHSA-N
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Description

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an iodophenyl group and a methoxyphenoxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 4-iodobenzaldehyde with 2-(4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-cyanophenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
  • 2-(4-allyl-2-methoxyphenoxy)-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of both iodophenyl and methoxyphenoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H15IN2O3

Molecular Weight

410.21 g/mol

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H15IN2O3/c1-21-14-6-8-15(9-7-14)22-11-16(20)19-18-10-12-2-4-13(17)5-3-12/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

ZHHHJAMRWSEZBZ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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